molecular formula C14H15ClN2O2 B7783387 2-[[(5-chloropyridin-2-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[[(5-chloropyridin-2-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B7783387
M. Wt: 278.73 g/mol
InChI Key: CQLDFDFLAHNOPK-UHFFFAOYSA-N
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Preparation Methods

Carbonyldiimidazole can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . This method is straightforward and efficient, making it suitable for both laboratory and industrial production.

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions, including:

    Amidation: It is commonly used to convert amines into amides.

    Carbamoylation: It can convert alcohols into carbamates.

    Ureation: It can convert amines into ureas.

    Esterification: It can convert alcohols into esters.

The common reagents used in these reactions include amines, alcohols, and carboxylic acids. The major products formed from these reactions are amides, carbamates, ureas, and esters, respectively.

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research, including:

Mechanism of Action

Carbonyldiimidazole exerts its effects by acting as a coupling agent in organic synthesis. It facilitates the formation of peptide bonds by reacting with carboxylic acids to form an intermediate that can then react with amines to form amides. This mechanism involves the activation of the carboxylic acid group, making it more reactive towards nucleophilic attack by the amine .

Comparison with Similar Compounds

Carbonyldiimidazole is similar to other coupling agents used in organic synthesis, such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. it has several unique features:

Similar compounds include:

Properties

IUPAC Name

2-[[(5-chloropyridin-2-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-14(2)5-11(18)10(12(19)6-14)8-17-13-4-3-9(15)7-16-13/h3-4,7-8H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLDFDFLAHNOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CNC2=NC=C(C=C2)Cl)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(=CNC2=NC=C(C=C2)Cl)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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